molecular formula C6H3Cl2FO B1329666 2,6-Dichloro-4-fluorophenol CAS No. 392-71-2

2,6-Dichloro-4-fluorophenol

Cat. No.: B1329666
CAS No.: 392-71-2
M. Wt: 180.99 g/mol
InChI Key: BOJVIFKSTRCIRJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO. It is a phenolic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

2,6-Dichloro-4-fluorophenol is utilized in several scientific research fields:

Safety and Hazards

2,6-Dichloro-4-fluorophenol is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the chlorination of 4-fluorophenol using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 6 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-4-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and specific binding interactions. This makes it particularly useful in applications requiring selective reactivity and high binding affinity .

Properties

IUPAC Name

2,6-dichloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJVIFKSTRCIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192447
Record name Phenol, 2,6-dichloro-4-fluoro-
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Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-71-2
Record name 2,6-Dichloro-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-71-2
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Record name Phenol, 2,6-dichloro-4-fluoro-
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Record name 392-71-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dichloro-4-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID30192447
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Synthesis routes and methods I

Procedure details

A mixture of 0.82 g of 2,6-dichlorophenol, 1.67 g of N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate, and 40 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 55° C. and allowed to react at that temperature for 8 hours under nitrogen. The mixture was then allowed to cool. Analysis by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 24 percent conversion. The product identity was confirmed by its known 19F and 1H NMR spectra.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 082 g of 2,6-dichlorophenol, 1.67 g of N-fluoro-2-chloro-6-(trichloromethyl) pyridinium rfluoroborate, and 40 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 55° C. and allowed to react at that temperature for 8 hours under nitrogen. The mixture was then allowed to cool. Analysis by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 24 percent conversion. The product identity was confirmed by its known 19F and 1H NMR spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-fluoro-2-chloro-6-(trichloromethyl) pyridinium
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the nuclear magnetic resonance (NMR) properties of 2,6-Dichloro-4-fluorophenol?

A1: this compound exhibits an interesting phenomenon in its NMR spectra. The presence of both chlorine-35 and chlorine-37 isotopes leads to measurable isotope effects on the fluorine-19 NMR chemical shifts. This effect, observed as a difference in the fluorine-19 resonance frequency depending on the neighboring chlorine isotope, is particularly notable over longer ranges (across multiple bonds). For instance, the fluorine atom positioned para (four bonds away) to the chlorine atoms experiences a larger shielding effect (higher chemical shift) when bonded to chlorine-37 compared to chlorine-35. This isotope effect, quantified as -0.54 ppb, is significantly larger than that observed in similar molecules with shorter distances between the fluorine and chlorine atoms []. This suggests that the nature of the intervening atoms and bonds plays a role in modulating the magnitude of these long-range isotope effects.

Q2: How is this compound used in studying long-range isotope effects?

A2: Researchers utilized this compound and similar halogenated benzene derivatives to investigate how isotopic substitutions impact NMR spectra [, ]. These studies revealed that replacing chlorine-35 with chlorine-37 or bromine-79 with bromine-81 leads to detectable shifts in the fluorine-19 NMR signals, even when the isotopes are several bonds away. This discovery is valuable for understanding how isotopic composition can subtly influence NMR data interpretation and provides insights into the electronic environment within molecules.

Q3: Why is understanding the peroxidase oxidation of compounds like 2,4,6-trichlorophenol relevant to this compound?

A3: Research on the peroxidase oxidation of 2,4,6-trichlorophenol, a structurally similar compound to this compound, offers valuable insights into potential metabolic pathways []. The study demonstrated that peroxidases can oxidize 2,4,6-trichlorophenol, ultimately forming 2,6-dichloro-1,4-benzoquinone. This reaction proceeds through a 2,4,6-trichlorophenoxyl radical intermediate, detected using electron spin resonance (ESR) spectroscopy. Although the specific metabolic fate of this compound is not addressed in these studies, the insights gained from related compounds can guide further investigation into its potential metabolic transformations, particularly those mediated by peroxidase enzymes.

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